1-Amidino-3-(3-carboxypropyl)urea
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amidino-3-(3-carboxypropyl)urea can be synthesized through the reaction of guanidine with γ-aminobutyric acid under specific conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the amidino group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amidino-3-(3-carboxypropyl)urea undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of the compound.
Substitution: The amidino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Succinic acid and guanylurea.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Amidino-3-(3-carboxypropyl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amidino-3-(3-carboxypropyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes that are involved in the synthesis and metabolism of guanidino compounds.
Pathways Involved: It participates in biochemical pathways related to the metabolism of amino acids and nucleotides.
Comparison with Similar Compounds
1-Amidino-3-(3-carboxypropyl)urea can be compared with other similar compounds such as:
Properties
Molecular Formula |
C6H12N4O3 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-(diaminomethylidenecarbamoylamino)butanoic acid |
InChI |
InChI=1S/C6H12N4O3/c7-5(8)10-6(13)9-3-1-2-4(11)12/h1-3H2,(H,11,12)(H5,7,8,9,10,13) |
InChI Key |
JWHFOLCKXAISQP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)N=C(N)N |
Origin of Product |
United States |
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